
Thiacetazone
Overview
Description
Thiacetazone (TAC) is a thiourea derivative and second-line antituberculosis (TB) drug developed in 1944. It inhibits mycolic acid biosynthesis by targeting cyclopropane mycolic acid synthases (CMASs), enzymes critical for modifying the hydrophobic cell wall of Mycobacterium tuberculosis (Mtb) .
Preparation Methods
Thiacetazone can be synthesized through the reaction of thiosemicarbazide with 4-acetylaminobenzaldehyde . The reaction typically involves dissolving thiosemicarbazide in ethanol and adding 4-acetylaminobenzaldehyde under acidic conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of thioacetazone . Industrial production methods are similar but often involve larger-scale equipment and more stringent controls to ensure purity and yield.
Chemical Reactions Analysis
Oxidative Activation Pathways
TAZ requires enzymatic oxidation for activation, primarily mediated by flavin monooxygenases (FMOs) . Key findings include:
Metabolite Formation
-
Sulfenic Acid Intermediate : Initial oxidation by Mycobacterium tuberculosis EtaA or human FMO1/FMO3 generates a sulfenic acid intermediate, which is unstable and reactive .
-
Carbodiimide & Sulfinic Acid :
Metabolite | Formation Condition | Reactivity with Glutathione (GSH) | Biological Implication |
---|---|---|---|
Sulfenic acid | Initial oxidation | Reacts reversibly with GSH | Regenerates parent TAZ |
Carbodiimide | Basic pH (≥8) | Forms GSH adducts irreversibly | Potential cytotoxicity |
Sulfinic acid | Neutral/acidic pH | Non-reactive with GSH | Terminal oxidation product |
These metabolites directly correlate with TAZ’s antimycobacterial effects and toxicity profiles .
Inhibition of Mycolic Acid Cyclopropanation
TAZ disrupts cell wall biosynthesis by targeting cyclopropane mycolic acid synthases (CMASs) in M. tuberculosis:
Mechanistic Insights
-
CMAS Inhibition : TAZ and its analogues (e.g., SRI-224) block cyclopropanation of proximal double bonds in α-mycolates and oxygenated mycolic acids .
-
Structural Evidence : Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm:
Enzyme-Specific Effects
CMAS Enzyme | Substrate Targeted | Cyclopropanation Type | Reversibility by Overexpression |
---|---|---|---|
PcaA | α-mycolates (proximal double bond) | cis | Partial restoration |
CmaA2 | Oxygenated mycolates | trans | Partial restoration |
MmaA2 | α-mycolates (distal double bond) | cis | No effect |
Overexpression of pcaA or cmaA2 in M. bovis BCG partially restores mycolic acid cyclopropanation, confirming TAZ’s enzyme-specific inhibition .
pH-Dependent Reaction Dynamics
TAZ’s oxidation pathway is highly pH-sensitive:
-
Basic Conditions : Favors carbodiimide formation, which reacts irreversibly with intracellular glutathione (GSH), depleting antioxidant defenses and contributing to bacterial death .
-
Acidic/Neutral Conditions : Promotes sulfinic acid accumulation, a terminal product with no antimycobacterial activity .
Cross-Reactivity with Ethionamide (ETA)
TAZ shares activation pathways with ethionamide (ETA), another second-line antitubercular drug:
Scientific Research Applications
Antitubercular Activity
Thiacetazone has historically been used as an antitubercular drug, especially in regions like Africa and South America. It was often combined with isoniazid to enhance treatment efficacy against Mycobacterium tuberculosis. However, its use has diminished due to severe adverse effects, including cutaneous reactions and hypersensitivity, particularly in HIV-positive patients .
Recent Developments
Recent studies have focused on synthesizing TAC analogues that demonstrate improved potency against resistant strains of M. tuberculosis. For instance, modifications to the TAC scaffold have led to new derivatives with enhanced activity . These analogues may provide a pathway for developing next-generation antitubercular therapies.
Safety and Efficacy in HIV-Positive Patients
This compound's safety profile has been a major concern, particularly among HIV-positive individuals. A systematic surveillance study in Tanzania reported a significant incidence of adverse cutaneous reactions associated with TAC use, including toxic epidermal necrolysis . Despite these concerns, some studies suggest that when managed properly, TAC can still be retained in treatment regimens for TB, especially where drug-resistant strains are prevalent .
Research on this compound Analogues
The exploration of TAC analogues is a promising area of research. For example, compounds like SRI-224 and SRI-286 have shown superior efficacy compared to TAC itself against both M. tuberculosis and M. avium complex . These findings highlight the potential for developing safer and more effective alternatives based on the TAC structure.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound-containing regimens:
- A randomized trial involving HIV-positive patients compared this compound with standard regimens including rifampicin and isoniazid. The study highlighted the need for careful monitoring due to the risk of hypersensitivity reactions .
- Another study documented adverse reactions among 1273 patients treated with this compound in Tanzania, emphasizing the importance of understanding patient demographics and pre-existing conditions when prescribing this medication .
Comparative Efficacy Table
Compound | Activity Against M. tuberculosis | Notable Side Effects | Current Status |
---|---|---|---|
This compound | Bacteriostatic | Severe cutaneous reactions | Limited use |
SRI-224 | More effective than TAC | Fewer documented side effects | Under investigation |
SRI-286 | More effective than TAC | Fewer documented side effects | Under investigation |
Mechanism of Action
Thiacetazone is thought to interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . It is a prodrug that requires activation by a bacterially encoded monooxygenase, EthA . Once activated, thioacetazone likely inhibits cyclopropane mycolic acid synthases, leading to alterations in the cell envelope that are detrimental to the bacteria .
Comparison with Similar Compounds
Mechanism of Action
Thiacetazone acts as a prodrug requiring activation by the mycobacterial enzyme EthA. Once activated, it inhibits CMASs, preventing cyclopropanation of mycolic acids and destabilizing the bacterial cell wall . Mutations in EthA confer resistance to TAC and structurally related compounds .
Fluorinated this compound Derivatives
Key Findings :
- Fluorinated derivatives (e.g., compound 16 ) exhibit 20-fold higher potency than TAC against Mtb H37Rv (MIC: 0.5 µg/mL vs. TAC’s 10 µg/mL) .
- Activity hierarchy: F > Cl = Br > I , attributed to enhanced lipophilicity and electronic effects improving target interaction .
- Fluorine at position 3 optimizes binding to CMASs, suggesting structural modifications enhance efficacy without altering the core mechanism .
Table 1: Anti-TB Activity of Halogenated this compound Derivatives
Compound | Substituent | MIC (µg/mL) | Relative Potency vs. TAC |
---|---|---|---|
TAC | None | 10.0 | 1x |
16 | F | 0.5 | 20x |
17 | Cl | 2.0 | 5x |
18 | Br | 2.0 | 5x |
19 | I | 8.0 | 1.25x |
Thiocarbohydrazone Derivatives
Key Findings :
- Dimerized thiocarbohydrazones (e.g., compounds 8 , 19 , 25 ) show 4–5x lower MICs than TAC against M. bovis BCG (MIC: <1.9–15.6 µg/mL vs. TAC’s 3.9 µg/mL) .
- Improved activity correlates with optimal logP (1.3–4.1) and dipole moments, enhancing membrane permeability .
- Compound 25 (MIC <1.9 µg/mL) outperforms ethambutol (MIC: 0.75 µg/mL) in antifungal activity against Candida albicans .
Table 2: Activity of Thiocarbohydrazone Derivatives
Compound | MIC vs. M. bovis BCG (µg/mL) | MIC vs. C. albicans (µg/mL) |
---|---|---|
TAC | 3.9 | N/A |
8 | 15.6 | 31.3 |
19 | 15.6 | 31.3 |
25 | <1.9 | 15.6 |
Isatin-Based Thiosemicarbazones
Key Findings :
- Derivatives 2a and 2j exhibit MICs comparable to TAC against Mtb but superior antifungal activity (MIC: 8–16 µg/mL vs. C. albicans) .
- Structural flexibility of the isatin moiety improves target specificity, though antimycobacterial gains are marginal .
Thiosemicarbazides and Triazoles
Key Findings :
- Thiosemicarbazides (e.g., compound 21B ) show MICs as low as 256 µg/mL against Mtb H37Ra, comparable to streptomycin .
- Cyclization into triazoles retains activity but introduces metabolic stability challenges .
SADAE (Non-Thiacetazone Analog)
Key Findings :
- SADAE, a non-thiosemicarbazone compound, inhibits multiple mycolic acid-modifying enzymes (e.g., CMASs, methyltransferases), offering broader mechanism coverage than TAC .
Structure-Activity Relationship (SAR)
- Thiosemicarbazone Moiety : Essential for CMAS binding; modifications here reduce activity .
- Halogen Substitution : Fluorine enhances potency by optimizing lipophilicity and electronic interactions .
- Dimerization : Thiocarbohydrazones improve spatial pharmacophore alignment, enhancing target engagement .
Pharmacokinetics and Toxicity
- TAC : Poor sterilizing activity, slow urinary excretion (peak plasma: 1.8 µg/mL), and hepatotoxicity via cytosolic arylacylamidase activation .
Clinical Implications
Biological Activity
Thiacetazone (TAC) is a thiosemicarbazone derivative that has been primarily utilized as an antitubercular agent. Despite its historical use, concerns regarding its safety profile have led to its removal from many treatment regimens, particularly in HIV-positive populations. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against Mycobacterium tuberculosis, associated adverse effects, and emerging research on its analogues.
This compound exerts its antitubercular effects primarily through the inhibition of mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis. Research indicates that TAC interferes with the cyclopropanation of mycolic acids, essential components of the bacterial cell wall, by targeting specific enzymes involved in their synthesis. This action disrupts the integrity of the bacterial cell wall, leading to bacterial cell death .
Key Findings:
- Inhibition of Mycolic Acid Biosynthesis : TAC and its analogues inhibit enzymes responsible for mycolic acid synthesis, which is crucial for the survival of M. tuberculosis .
- Resistance Mechanisms : Studies have identified mutations in M. tuberculosis that confer resistance to TAC, particularly in genes associated with mycolic acid metabolism. For instance, mutations in the methyltransferase MmaA4 were linked to resistance .
Efficacy Against Mycobacterium tuberculosis
This compound has shown effectiveness against both drug-sensitive and drug-resistant strains of M. tuberculosis. It is particularly noted for its role in preventing treatment failure and relapse among patients with isoniazid-resistant strains.
Comparative Efficacy Data:
Compound | Mean CFU/g of Liver ± SEM | Mean CFU/g of Spleen ± SEM |
---|---|---|
This compound | (9.7 ± 1.7) × 10^8 | (1.4 ± 0.2) × 10^9 |
SRI-224 | (8.5 ± 1.5) × 10^8 | (2.4 ± 0.4) × 10^9 |
SRI-286 | (2.5 ± 0.6) × 10^8 | (5.6 ± 2.4) × 10^8 |
This table illustrates the comparative activity of TAC and its newer analogues against M. avium in vivo, indicating that while TAC remains potent, newer compounds may offer enhanced efficacy .
Adverse Effects and Safety Profile
Despite its therapeutic benefits, this compound is associated with significant adverse effects, particularly cutaneous reactions such as toxic epidermal necrolysis and hypersensitivity reactions in HIV-positive patients. A systematic surveillance study in Tanzania reported a frequency of fatal outcomes from cutaneous reactions at 3.1 per 1000 TB patients treated with this compound .
Case Study Insights:
- Study Overview : In a cohort study involving 1273 patients treated with this compound, approximately 60% experienced adverse reactions within the first 20 days of treatment.
- Outcomes : The case fatality rate from severe cutaneous reactions was notably lower than previously reported figures, suggesting improvements in management protocols may enhance patient retention on this compound therapy .
Emerging Research and Future Directions
Recent studies have focused on synthesizing new TAC analogues that retain or enhance its antitubercular properties while minimizing toxicity. For instance, two newly developed analogues demonstrated minimal inhibitory concentrations significantly lower than those of TAC itself . The ongoing exploration of these compounds aims to develop safer alternatives that could be integrated into current TB treatment regimens.
Q & A
Basic Research Questions
Q. What is the experimental methodology for determining Thiacetazone’s minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis?
- Answer : MIC determination involves broth microdilution or agar dilution methods. Isolates are exposed to serial dilutions of this compound (e.g., 0.1–50 µg/mL) in Middlebrook 7H10/7H11 media. Growth inhibition is assessed after 14–21 days at 37°C. Susceptibility is classified using WHO criteria, with MIC ≤2 µg/mL indicating sensitivity. Quality control strains (e.g., H37Rv) validate assay reproducibility .
Q. How is this compound integrated into current tuberculosis (TB) regimens to prevent drug resistance?
- Answer : this compound (150 mg/day) is combined with isoniazid (300 mg/day) during the continuation phase of TB treatment. Its bacteriostatic activity reduces the emergence of resistance to isoniazid by targeting mycobacterial cell wall synthesis via inhibition of mycolic acid elongation. Clinical protocols recommend monitoring plasma levels (target: 1–5 µg/mL) to ensure therapeutic efficacy .
Q. What spectroscopic techniques are used to characterize this compound’s molecular structure?
- Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy identify key functional groups:
- C=O stretching : 1748.7 cm⁻¹ (reduced wavenumber due to electron delocalization).
- C=S stretching : 1400–1500 cm⁻¹ (sharp peaks indicating thiocarbonyl bonds).
- N–H bending : 1611–1643 cm⁻¹ (amide-related vibrations) .
Advanced Research Questions
Q. How can desensitization protocols mitigate this compound-induced hypersensitivity in TB patients?
- Answer : A graded dose-escalation protocol is employed:
- Day 1–3 : 10–25 mg/day orally.
- Day 4–7 : Incrementally increase to 50–100 mg/day.
- Day 8+ : Full dose (150 mg/day) with concurrent antihistamines (e.g., cetirizine 10 mg/day).
- Monitoring : Serial IgE titers and skin biopsies for Stevens-Johnson syndrome (SJS) screening. Premedication with corticosteroids (e.g., prednisone 20 mg/day) is contraindicated due to immunosuppression risks .
Q. What computational models predict this compound’s interaction with mycobacterial enoyl-ACP reductase (InhA)?
- Answer : Density functional theory (DFT) and molecular docking simulations model binding affinities. This compound’s thiocarbonyl group forms hydrogen bonds with InhA’s Tyr158 and NAD⁺ cofactor (binding energy: −8.2 kcal/mol). Comparative studies with thiocarbohydrazone derivatives (e.g., substitution at the benzyl ring) show enhanced inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for this compound) .
Q. How does this compound’s toxicity profile influence its use in HIV-coinfected TB patients?
- Answer : HIV+ patients exhibit a 12–18% incidence of severe adverse effects (e.g., exfoliative dermatitis, hepatotoxicity) versus 3–5% in HIV− cohorts. Mechanistic studies link toxicity to glutathione depletion and CYP3A4-mediated reactive metabolite formation. Alternatives like ethambutol are recommended for HIV+ populations .
Q. Methodological Tables
Table 1 : Key Functional Groups in this compound Identified via Spectroscopy
Functional Group | FTIR Peak (cm⁻¹) | Raman Shift (cm⁻¹) |
---|---|---|
C=O stretching | 1748.7 | 1750–1760 |
C=S stretching | 1400–1500 | 1420–1480 |
N–H bending | 1611–1643 | 1605–1640 |
C–N stretching | 1200–1300 | 1220–1280 |
Table 2 : Clinical Outcomes of this compound-Based Regimens (Selected Studies)
Study | Population | Dosage (mg/day) | Resistance Rate | Adverse Events |
---|---|---|---|---|
East African/BMRC (1963) | TB (HIV−) | 150 + INH 300 | 8% (6-month follow-up) | 4% rash, 2% GI intolerance |
Gothi et al. (1966) | TB (HIV−) | 150 + INH 300 | 6% (12-month follow-up) | 5% hepatotoxicity |
WHO (2024) | TB (HIV+) | Not recommended | N/A | 15% SJS incidence |
Properties
CAS No. |
910379-02-1 |
---|---|
Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6- |
InChI Key |
SRVJKTDHMYAMHA-SDQBBNPISA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.